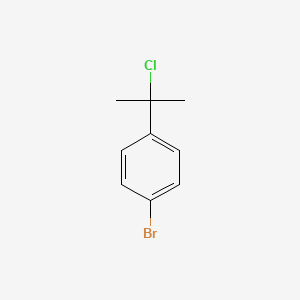

1-Bromo-4-(2-chloropropan-2-yl)benzene

Description

1-Bromo-4-(2-chloropropan-2-yl)benzene (CAS: 57263-21-5) is a halogenated aromatic compound with a benzene core substituted by a bromine atom at position 1 and a 2-chloropropan-2-yl group (tert-chloroisopropyl) at position 4. Its molecular formula is C₉H₁₀BrCl, with a molar mass of 233.54 g/mol. The compound is typically synthesized via hydrohalogenation reactions, as demonstrated in a study where 1-bromo-4-(2-methylallyl)benzene underwent hydrochlorination using B(C₆F₅)₃ catalysis to yield the product as a colorless oil with >99% efficiency . The tert-chloroisopropyl group introduces steric bulk and electron-withdrawing effects, influencing reactivity and physical properties.

Properties

CAS No. |

14276-98-3 |

|---|---|

Molecular Formula |

C9H10BrCl |

Molecular Weight |

233.53 g/mol |

IUPAC Name |

1-bromo-4-(2-chloropropan-2-yl)benzene |

InChI |

InChI=1S/C9H10BrCl/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,1-2H3 |

InChI Key |

IMKITPJLLSBCCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-chloropropan-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(2-chloropropan-2-yl)benzene. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-chloropropan-2-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Substitution: Formation of 4-(2-chloropropan-2-yl)phenol, 4-(2-chloropropan-2-yl)benzonitrile, or 4-(2-chloropropan-2-yl)aniline.

Oxidation: Formation of 4-(2-chloropropan-2-yl)benzaldehyde or 4-(2-chloropropan-2-yl)benzoic acid.

Reduction: Formation of 4-(2-chloropropan-2-yl)benzene.

Scientific Research Applications

1-Bromo-4-(2-chloropropan-2-yl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential pharmacological properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-chloropropan-2-yl)benzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups.

Comparison with Similar Compounds

Structural Features and Physical Properties

The following table summarizes key structural and physical properties of 1-bromo-4-(2-chloropropan-2-yl)benzene and analogous compounds:

Key Observations :

- Steric Effects : The tert-chloroisopropyl group in the target compound imparts significant steric hindrance compared to linear substituents like chloromethyl (C₇H₆BrCl) or planar groups like thiophene (C₁₀H₇BrS). This bulkiness reduces reactivity in coupling reactions but enhances thermal stability .

- Electronic Effects: Electron-withdrawing groups (e.g., 4-chlorophenoxy in C₁₂H₈BrClO) increase the electrophilicity of the benzene ring, facilitating nucleophilic aromatic substitution. In contrast, the tert-chloroisopropyl group combines inductive electron withdrawal with steric shielding, creating unique reactivity profiles .

- Physical State : Bulky substituents (e.g., trans-4-propylcyclohexyl in C₁₅H₂₁Br) often result in crystalline solids, while smaller or branched groups (e.g., tert-chloroisopropyl) favor liquid/oil states due to disrupted molecular packing .

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity differs markedly from analogs:

- Suzuki-Miyaura Coupling: 1-Bromo-4-(3-thienyl)benzene (C₁₀H₇BrS) undergoes efficient Suzuki coupling with boronic acids, yielding biaryl derivatives (73–98% yields) .

- Dual Arylation : 1-Bromo-4-(chloromethyl)benzene (C₇H₆BrCl) achieves high yields (57–96%) in one-pot Pd-catalyzed dual arylations, attributed to the accessibility of the chloromethyl group for sequential substitutions . The tert-chloroisopropyl group’s bulkiness likely precludes similar efficiency.

- Regioselectivity : 1-Bromo-2-chloro-4-(propan-2-yl)benzene (C₉H₁₀BrCl) exhibits regioselective reactivity at the bromine site due to the ortho-chloro and para-isopropyl groups’ directing effects, a feature absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.